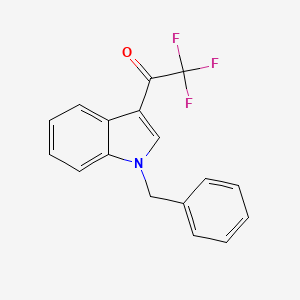

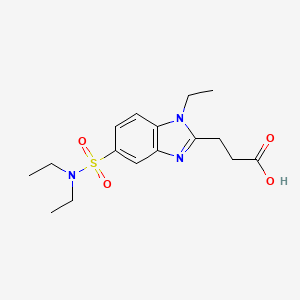

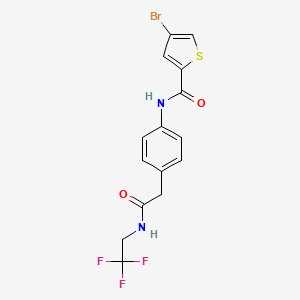

1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethanone” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to display a wide range of biological activities .

Synthesis Analysis

While specific synthesis information for “1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethanone” was not found, a related compound, “2-(1H-indol-3-yl)acetic acid”, was synthesized by esterification with catalytic amount of sulfuric acid in ethanol .

Aplicaciones Científicas De Investigación

Catalytic Applications

Research has demonstrated the utility of indole derivatives in catalytic processes. For instance, zinc triflate catalyzed reactions between cyclohexanones and indoles have been explored for the synthesis of 1,3-bis(1-alkyl-1H-indol-3-yl)benzene derivatives, utilizing a tandem condensation, dehydrogenation, and aromatization sequence. This method has yielded a useful library of derivatives, indicating the potential for diverse synthetic applications (Singh et al., 2020).

Chemical Synthesis and Functionalization

The synthesis of complex molecules often involves the strategic functionalization of simpler precursors. Secondary benzylation using benzyl alcohols catalyzed by metal triflates, including lanthanoid, scandium, and hafnium triflate, has been reported to efficiently generate various alkylated products. This process highlights the versatility of triflates in promoting selective alkylation, relevant to compounds like "1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethanone" (Noji et al., 2003).

Polymer Science

Investigations into the complexation of trifluoromethanesulphonates by their conjugate acid have provided insights into the solvation properties of triflates, which are relevant to polymerizations initiated by superacids. These findings contribute to understanding the behavior of triflates in polymer synthesis, potentially applicable to the creation of materials with specific properties (Souverain et al., 1980).

Medicinal Chemistry

While direct applications in medicinal chemistry for "1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethanone" are not explicitly mentioned, research on similar compounds provides a foundation for future explorations. For example, novel difluoromethylated indole derivatives have been synthesized and evaluated for antimicrobial activities, suggesting the potential of fluoroalkylated indole compounds in drug discovery (Chundawat et al., 2016).

Propiedades

IUPAC Name |

1-(1-benzylindol-3-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO/c18-17(19,20)16(22)14-11-21(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIPGOAKSVPLIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755888.png)

![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755898.png)